molecular formula C9H8O3 B14361716 4-Propanoylcyclohexa-3,5-diene-1,2-dione CAS No. 93127-00-5

4-Propanoylcyclohexa-3,5-diene-1,2-dione

Cat. No.: B14361716
CAS No.: 93127-00-5
M. Wt: 164.16 g/mol
InChI Key: VVZRWAYDXJLNNA-UHFFFAOYSA-N
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Description

4-Propanoylcyclohexa-3,5-diene-1,2-dione is an organic compound with a unique structure characterized by a cyclohexadiene ring substituted with a propanoyl group and two ketone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propanoylcyclohexa-3,5-diene-1,2-dione typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the cyclohexadiene ring .

Industrial Production Methods

Industrial production methods for this compound may involve the large-scale application of the Diels-Alder reaction, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Propanoylcyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinones, alcohols, and substituted cyclohexadiene derivatives .

Scientific Research Applications

4-Propanoylcyclohexa-3,5-diene-1,2-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic structures.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Propanoylcyclohexa-3,5-diene-1,2-dione involves its interaction with various molecular targets and pathways. The compound’s electrophilic ketone groups can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity underlies its potential biological activities, including enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This structural feature enhances its utility in synthetic chemistry and broadens its range of biological activities .

Properties

CAS No.

93127-00-5

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

4-propanoylcyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C9H8O3/c1-2-7(10)6-3-4-8(11)9(12)5-6/h3-5H,2H2,1H3

InChI Key

VVZRWAYDXJLNNA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=O)C(=O)C=C1

Origin of Product

United States

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